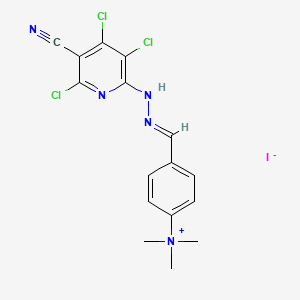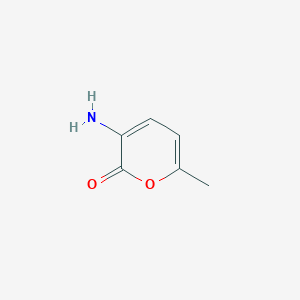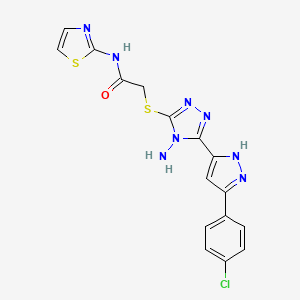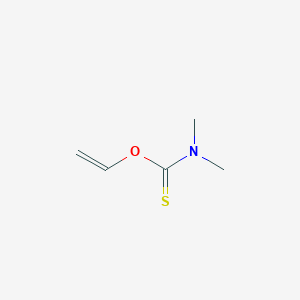![molecular formula C17H33NO3 B15174072 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide CAS No. 920277-65-2](/img/structure/B15174072.png)
3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide is a synthetic organic compound that has garnered attention due to its unique structure and versatile applications across various scientific fields. This compound features a cyclopentyl group, a nonan-2-yl chain with hydroxyl groups at the first and third positions, and a propanamide group, making it an interesting subject of study in both academic and industrial research settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide can involve multiple steps, starting with the preparation of the cyclopentyl group and the nonan-2-yl chain. One common method includes:
Formation of the Cyclopentyl Group: : Starting from cyclopentane, the cyclopentyl group can be introduced through hydrogenation or by using cyclopentanone in the presence of reducing agents such as sodium borohydride.
Preparation of the Nonan-2-yl Chain: : The synthesis of the nonan-2-yl chain typically involves the addition of hydroxyl groups to a nonane backbone. This step might require regioselective hydroxylation using reagents like osmium tetroxide.
Amide Formation: : The final step involves the coupling of the cyclopentyl and nonan-2-yl moieties via an amide bond, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization for yield and cost-effectiveness. This process often employs:
Batch Reactors: : For controlled addition of reagents and maintaining reaction conditions.
Continuous Flow Systems: : For higher efficiency and consistency in product quality.
Advanced Catalysts: : To enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: : Reduction of the amide group to an amine using lithium aluminium hydride.
Substitution: : Halogenation of the cyclopentyl group using halogenating agents like bromine.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, sodium dichromate, or oxygen under catalytic conditions.
Reduction: : Lithium aluminium hydride or sodium borohydride.
Substitution: : Bromine, chlorine, or fluorine under controlled conditions.
Major Products Formed
Oxidation: : Corresponding ketones or carboxylic acids.
Reduction: : Amines.
Substitution: : Halogenated derivatives of the compound.
科学研究应用
3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide has several scientific research applications, including:
Chemistry: : As an intermediate in organic synthesis, it can be used to develop more complex molecules.
Biology: : In biochemical studies, it can act as a ligand in enzyme inhibition assays.
Medicine: : Investigated for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research.
Industry: : Utilized in the development of specialty chemicals and materials due to its unique structural properties.
作用机制
The mechanism by which 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide exerts its effects involves interaction with molecular targets, such as specific enzymes or receptors. For instance:
Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites, thus blocking substrate access.
Signal Pathway Modulation: : It can modulate signal transduction pathways by affecting receptor-ligand interactions.
相似化合物的比较
Compared to other similar compounds, 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity.
List of Similar Compounds
N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide: : Without the cyclopentyl group.
3-Cyclopentylpropanamide: : Lacking the hydroxylated nonan-2-yl chain.
N-[(2S)-1,3-dihydroxyhexan-2-yl]propanamide: : With a shorter alkyl chain.
属性
CAS 编号 |
920277-65-2 |
|---|---|
分子式 |
C17H33NO3 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
3-cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide |
InChI |
InChI=1S/C17H33NO3/c1-2-3-4-5-10-16(20)15(13-19)18-17(21)12-11-14-8-6-7-9-14/h14-16,19-20H,2-13H2,1H3,(H,18,21)/t15-,16?/m0/s1 |
InChI 键 |
ZSGAEXCRJZKLKZ-VYRBHSGPSA-N |
手性 SMILES |
CCCCCCC([C@H](CO)NC(=O)CCC1CCCC1)O |
规范 SMILES |
CCCCCCC(C(CO)NC(=O)CCC1CCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


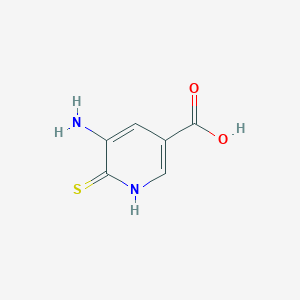

![6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione](/img/structure/B15174002.png)
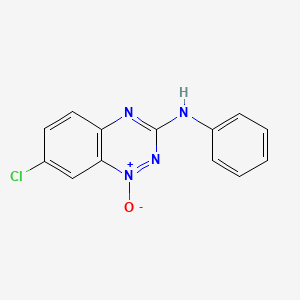
![[3-(1H-tetrazol-1-yl)phenyl]boronic acid](/img/structure/B15174018.png)
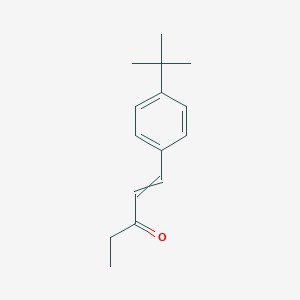
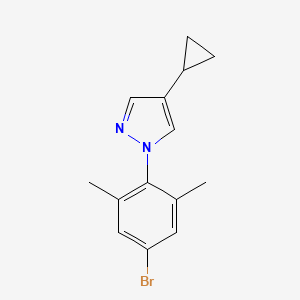
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene](/img/structure/B15174037.png)

![Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)-](/img/structure/B15174054.png)
